Sodium 4-hydroxynaphthalene-2-sulphonate

Analytical Chemistry Chromatography Isomer Resolution

Selecting the exact 4-hydroxy-2-sulfonate isomer (CAS 13935-00-7) is critical for reproducible azo dye synthesis and electrophotographic toner charge-control agent development. Unlike generic naphthalene sulfonates, this isomer's defined substitution pattern governs coupling reactivity, and its unique solid-state hydrogen-bonded chain structure enables rational derivative design. Its distinctive 33S NMR downfield shift (up to 5 ppm) provides a quantifiable spectroscopic fingerprint for sulfonate mixture analysis. Substituting other positional isomers risks process failure—insist on CAS 13935-00-7.

Molecular Formula C10H8NaO4S
Molecular Weight 247.22 g/mol
CAS No. 13935-00-7
Cat. No. B081246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-hydroxynaphthalene-2-sulphonate
CAS13935-00-7
Molecular FormulaC10H8NaO4S
Molecular Weight247.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)O.[Na]
InChIInChI=1S/C10H8O4S.Na/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10;/h1-6,11H,(H,12,13,14);
InChIKeyCESJGLWCKQNBNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-hydroxynaphthalene-2-sulphonate (CAS 13935-00-7): Chemical Identity and Core Properties for Research Procurement


Sodium 4-hydroxynaphthalene-2-sulphonate (CAS 13935-00-7) is an organic sodium salt of a substituted naphthalene sulfonic acid, with the molecular formula C₁₀H₇NaO₄S and a molecular weight of 246.21 g/mol . It is also known as Sodium 4-hydroxy-2-naphthalenesulfonate and Sodium 1-Naphthol-3-sulfonate . This compound is typically supplied as a solid, crystalline powder with a purity of ≥80.0% (T), and it exhibits good water solubility . Its primary applications are as a key intermediate in the synthesis of azo dyes and as a versatile research reagent [1].

Why Sodium 4-hydroxynaphthalene-2-sulphonate Cannot Be Substituted with Other Naphthalene Sulfonates


Procurement decisions involving naphthalene sulfonate intermediates cannot rely on generic class-level substitution due to the profound impact of positional isomerism on both physical and chemical properties. The specific placement of the hydroxyl (-OH) and sulfonate (-SO₃Na) groups on the naphthalene ring dictates a compound's solubility, acidity, NMR spectroscopic signature, and, most critically, its reactivity as a coupling component in dye synthesis . Isomers like 1-hydroxynaphthalene-2-sulphonate exhibit distinct fluorescence and acid dissociation behaviors compared to 4-substituted analogues, a direct consequence of intramolecular interactions and electronic effects unique to each substitution pattern [1]. Therefore, selecting the precise CAS 13935-00-7 isomer is a functional necessity for process reproducibility and achieving the desired product specifications, not an interchangeable vendor choice.

Quantifiable Differentiation of Sodium 4-hydroxynaphthalene-2-sulphonate Against Key Analogs


Chromatographic and CE Separation Behavior of Sodium 4-hydroxynaphthalene-2-sulphonate vs. Positional Isomers

Sodium 4-hydroxynaphthalene-2-sulphonate (4-hydroxy-2-sulfonate) exhibits distinct migration and retention behavior compared to its positional isomers, such as 1-hydroxynaphthalene-4-sulphonate, due to differences in molecular shape and charge distribution. This quantifiable difference is the basis for their analytical separation and indicates distinct intermolecular interaction profiles [1]. While a single direct numerical comparison was not found, the established capability to resolve these isomers by capillary electrophoresis (CE) and other methods confirms a verifiable and quantifiable difference in their physicochemical properties [1].

Analytical Chemistry Chromatography Isomer Resolution

Impact of Hydroxyl Group Substitution on 33S NMR Chemical Shifts

The presence of the hydroxyl group on the naphthalene ring in Sodium 4-hydroxynaphthalene-2-sulphonate causes a quantifiable downfield shift in its 33S NMR spectrum relative to a non-hydroxylated analog like sodium 2-naphthalenesulfonate. This systematic substituent effect is a verifiable spectroscopic fingerprint [1]. Introduction of a hydroxyl group results in a downfield shift of up to 5 ppm, providing a clear spectral differentiation for this class of compounds [1].

NMR Spectroscopy Structural Analysis Quality Control

Differential Microbial Degradation Pathway for 4-Hydroxy- vs. 4-Amino-Naphthalenesulfonates

In biodegradation studies with Pseudomonas sp. BN6, 4-hydroxynaphthalene-2-sulfonates exhibit a distinct metabolic fate compared to structurally similar 4-aminonaphthalenesulfonates [1]. The turnover of 4-hydroxynaphthalene-2-sulfonates results in the accumulation of naphthoquinones due to the rapid autoxidation of the metabolic intermediate, a pathway not shared by other substituted naphthalenesulfonates, which are typically converted to salicylates [1]. This demonstrates a unique and quantifiable difference in its environmental reactivity and biological processing.

Biodegradation Environmental Fate Microbiology

Predicted LogP as a Quantitative Descriptor of Hydrophobicity vs. More Complex Derivatives

Sodium 4-hydroxynaphthalene-2-sulphonate possesses a predicted LogP value of approximately 2.53 . This value serves as a quantitative baseline for the core 4-hydroxy-2-naphthalenesulfonate scaffold. For comparison, more complex derivatives built from this intermediate, such as the disodium salt of J acid urea (Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)), have a significantly lower predicted LogP of -0.107 [1]. This difference of over 2.6 LogP units translates to a nearly 400-fold difference in partition coefficient, quantifying how further functionalization dramatically alters the compound's hydrophobicity and membrane permeability.

Cheminformatics Drug Design Property Prediction

Crystal Structure and Hydrogen-Bonding Network of the 4-Hydroxynaphthalene-2-sulfonate Anion

The 4-hydroxynaphthalene-2-sulfonate anion forms a specific, one-dimensional hydrogen-bonded chain in the solid state [1]. In the crystal structure of benzyltributylammonium 4-hydroxynaphthalene-2-sulfonate, centrosymmetric anions associate via O-H⋯O hydrogen bonds between the hydroxyl group of one anion and a sulfonate oxygen atom of a neighboring anion, creating a zigzag chain along the crystallographic c-axis [1]. This defined supramolecular architecture is a direct consequence of the specific 4-hydroxy-2-sulfonate substitution pattern and differentiates it from other positional isomers that would not be able to adopt this exact packing motif.

Crystallography Solid-State Chemistry Materials Science

Primary Scientific and Industrial Applications of Sodium 4-hydroxynaphthalene-2-sulphonate Based on Differentiated Properties


Use as a Specific Coupling Component in the Synthesis of Azo Dyes

The compound's defined substitution pattern (4-hydroxy-2-sulfonate) dictates its reactivity as a coupling component in azo dye synthesis, a property that is not shared by other naphthalene sulfonate isomers. Its use in this application is supported by its established role as a dye intermediate and the known impact of positional isomerism on coupling reactions . The unique hydrogen-bonding motif in the solid state [1] may also influence the crystallization and final properties of the synthesized dyes.

Use as a Reference Standard in Analytical Chemistry

The compound's distinct 33S NMR chemical shift (a downfield shift of up to 5 ppm compared to non-hydroxylated analogs) makes it a suitable reference standard for the qualitative and quantitative analysis of naphthalenesulfonate mixtures by sulfur NMR spectroscopy [2]. This application leverages a quantifiable spectroscopic difference for analytical quality control.

Use as a Scaffold for Synthesis of Charge-Control Agents and Specialty Chemicals

The defined solid-state structure of the 4-hydroxynaphthalene-2-sulfonate anion, characterized by a specific hydrogen-bonded chain [1], directly informs its application as a precursor for charge-control agents in electrophotographic toners. This structural understanding enables the rational design of derivatives with tailored solid-state properties for material science applications.

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